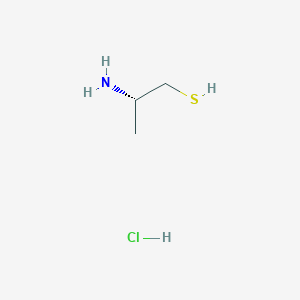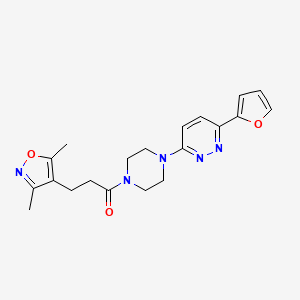![molecular formula C17H20N2O2 B2920306 2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide CAS No. 902638-44-2](/img/structure/B2920306.png)
2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature. This ion-associate reaction results in the formation of the complex .
Molecular Structure Analysis
The molecular structure of 2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide consists of a benzene ring with an attached amino group and an ethyl group. The compound’s linear structure formula is not available, but you can find its 2D and 3D representations here .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity :
- Compound 2, which includes 4-amino-N-(2,6-dimethylphenyl)benzamide, demonstrates effective anticonvulsant properties in various animal models. For example, it antagonizes maximal electroshock-induced seizures in mice with an ED50 of 1.7 mg/kg (Robertson et al., 1987).
- Similar compounds like 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide have been synthesized and shown superior effectiveness to phenytoin in the maximal electroshock seizure test (Lambert et al., 1995).
- ADD 75073, another derivative, has been found to be a potent anticonvulsant in the maximal electroshock seizure model and effective in nontoxic doses in both mice and rats (Clark, 1988).
Pharmacological Activity :
- Ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates exhibit various biological activities including antiradical and anti-inflammatory properties. For instance, one such compound demonstrated greater antiradical activity than the reference drug trolox (Zykova et al., 2016).
Electron Transport in Molecular Devices :
- Molecules containing a nitroamine redox center, like 2'-amino-4-ethynylphenyl-4'-ethynylphenyl-5'-nitro-1-benzenethiol, have been used in electronic devices showing negative differential resistance and high on-off peak-to-valley ratios, indicating potential applications in nanoelectronics (Chen et al., 1999).
PPARgamma Agonists for Diabetes Treatment :
- Benzamide derivatives like 3-¿4-[2-(Benzoxazol-2-ylmethylamino)ethoxy]phenyl¿-(2S)-((2- benzoylph enyl)amino)propionic acid have shown antidiabetic activity in rodent models of type 2 diabetes, acting as peroxisome proliferator-activated receptor gamma (PPARgamma) agonists (Cobb et al., 1998).
Investigation of Polymorphs in Pharmaceutical Compounds :
- Mefenamic acid (2-[(2,3-(dimethylphenyl)amino] benzoic acid) has been studied for its polymorphs, which are crucial for understanding the stability and efficacy of pharmaceutical compounds (Cunha et al., 2014).
Eigenschaften
IUPAC Name |
2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-7-8-14(11-13(12)2)21-10-9-19-17(20)15-5-3-4-6-16(15)18/h3-8,11H,9-10,18H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUUZNYJMRKOAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCNC(=O)C2=CC=CC=C2N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-ethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2920224.png)


![5-(4-ethoxyphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2920228.png)

![4-[(1H-1,2,3-triazol-1-yl)methyl]benzene-1-sulfonyl fluoride](/img/structure/B2920233.png)

![3-(2-Chlorophenyl)-5-{1-[(3,4-dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2920238.png)
![N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B2920240.png)
![[(2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2920241.png)
![1-[4-(Methylsulfanyl)phenoxy]-3-(propylamino)propan-2-ol](/img/structure/B2920242.png)
![3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane](/img/structure/B2920245.png)
